molecular formula C6H4ClFIN B1427285 4-Chloro-3-fluoro-2-iodoaniline CAS No. 1018450-37-7

4-Chloro-3-fluoro-2-iodoaniline

Cat. No. B1427285
M. Wt: 271.46 g/mol
InChI Key: PHRXRQKTLQGGHD-UHFFFAOYSA-N
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Description

4-Chloro-3-fluoro-2-iodoaniline is a compound with the molecular formula C6H4ClFIN . It is used as a fundamental building block to create a variety of important compounds in the pharmaceutical, chemical, and food industries .


Synthesis Analysis

The synthesis of anilines like 4-Chloro-3-fluoro-2-iodoaniline can be achieved through various methods. One common method is the direct nucleophilic substitution. Other methods include nucleophilic substitution through aryne intermediates, nitroarene reduction, and reactions of secondary amines .


Molecular Structure Analysis

The molecular structure of 4-Chloro-3-fluoro-2-iodoaniline consists of a benzene ring substituted with chlorine, fluorine, and iodine atoms, and an amine group .


Physical And Chemical Properties Analysis

4-Chloro-3-fluoro-2-iodoaniline has a molecular weight of 271.46 g/mol . It has a melting point of 80.5-81.0 °C and a predicted boiling point of 299.7±40.0 °C. The predicted density is 2.089±0.06 g/cm3 .

Scientific Research Applications

Photochemical Behavior

4-Chloro-3-fluoro-2-iodoaniline, as part of the haloanilines group, has been studied for its photochemical behavior. Research indicates that the reaction of these compounds typically proceeds from the triplet state, with variations in reactivity based on the solvent used. Homolytic fragmentation is generally endothermic, but heterolytic cleavage of C-Cl and C-Br is exothermic, making these processes significant for developing synthetic methods via photogenerated phenyl cations and for understanding the photodegradation of halogenated aromatic pollutants and the phototoxic effects of some fluorinated drugs (Freccero, Fagnoni & Albini, 2003).

Synthesis of Pharmaceutical Compounds

4-Chloro-3-fluoro-2-iodoaniline has been employed in the synthesis of key intermediates for pharmaceutical compounds, particularly for HIV non-nucleoside reverse transcriptase inhibitors. The synthetic process involves a series of steps, including protection, iodination, cyclization, and esterification, highlighting the compound's role in the development of antiviral medications (Mayes et al., 2010).

Exploration in Organic Chemistry

Research in organic chemistry has extensively explored the structural and electronic properties of haloanilines, including 4-chloro-3-fluoro-2-iodoaniline. Studies have analyzed various aspects, such as electron distribution, molecular orbitals, and intermolecular interactions, providing deeper insights into the chemical behavior and potential applications of these compounds (Sky & Nagy-Felsobuki, 1999).

Nonlinear Optical Investigations

Investigations into the linear and nonlinear optical properties of compounds similar to 4-chloro-3-fluoro-2-iodoaniline have been conducted. These studies are crucial for understanding their applicability in optical devices and potential therapeutic uses, such as anti-inflammation and anti-cancer activities (George, Sajan, Sankar & Philip, 2021).

Biofield Energy Treatment Effects

Research has also been conducted on the influence of biofield energy treatment on compounds like 3-Chloro-4-fluoroaniline, which shares structural similarities with 4-Chloro-3-fluoro-2-iodoaniline. These studies focus on how such treatments can modulate physical, thermal, and spectral properties, potentially impacting the synthesis and application of these compounds (Trivedi et al., 2015).

Safety And Hazards

4-Chloro-3-fluoro-2-iodoaniline is considered hazardous. It is toxic if swallowed, in contact with skin, or if inhaled. It may cause skin irritation, serious eye irritation, and respiratory irritation. It should be stored in a well-ventilated place, kept tightly closed, and stored locked up .

Relevant Papers The relevant papers retrieved discuss the synthesis of anilines and the properties and applications of fluorinated quinolines . These papers provide valuable insights into the synthesis and potential uses of compounds like 4-Chloro-3-fluoro-2-iodoaniline.

properties

IUPAC Name

4-chloro-3-fluoro-2-iodoaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClFIN/c7-3-1-2-4(10)6(9)5(3)8/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHRXRQKTLQGGHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)I)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClFIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801294131
Record name 4-Chloro-3-fluoro-2-iodobenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801294131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-fluoro-2-iodoaniline

CAS RN

1018450-37-7
Record name 4-Chloro-3-fluoro-2-iodobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1018450-37-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-3-fluoro-2-iodobenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801294131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
BA Mayes, NC Chaudhuri, CP Hencken… - … Process Research & …, 2010 - ACS Publications
… Filtration under vacuum, washing with 4 C ethanol/water, 3:2 (100 mL) and drying under vacuum at 35 C gave 4-chloro-3-fluoro-2-iodoaniline 8 as orange needles (70.5 g, 88% yield, >…
Number of citations: 14 pubs.acs.org
S Ramasamy, T Lakshminarasimhan… - Hazardous Reagent …, 2017 - books.google.com
… We adopted this method to provide gram quantities of 1 via reaction of 4-chloro-3-fluoro-2-iodoaniline and 2 with sodium azide and triethyl orthoformate in glacial acetic acid. This …
Number of citations: 5 books.google.com
G Xu, Z Liu, X Wang, T Lu, RL DesJarlais… - Journal of Medicinal …, 2022 - ACS Publications
… Step 1: 4-Chloro-3-fluoro-2-iodoaniline (2.0 g, 7.4 mmol) was dissolved in CH 3 CN (10 mL). Then, azidotrimethylsilane (1.5 mL) and tert-butyl nitrite (1.3 mL) were added to the mixture …
Number of citations: 3 pubs.acs.org

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